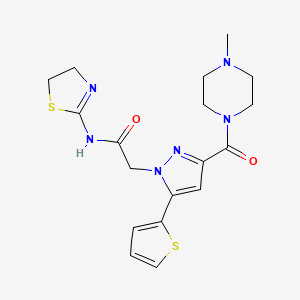

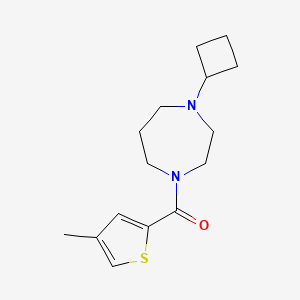

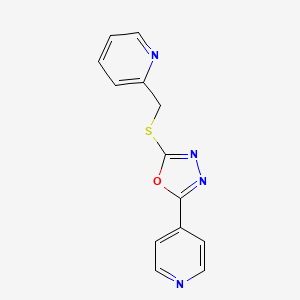

![molecular formula C17H15N5O B2363857 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2329257-26-1](/img/structure/B2363857.png)

3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound belongs to the class of pyrazine derivatives and has been shown to have promising effects on various neurological disorders.

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis : A study by Taşal et al. (2009) focused on the molecular structure, vibrational frequencies, and infrared intensities of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one. This research utilized both Hartree–Fock and Density Functional Theory methods, providing valuable information about the compound's conformations and structural parameters (Taşal et al., 2009).

Synthesis of Heterocyclic Compounds : Sekily et al. (2017) explored the synthesis of various heterocyclic compounds using 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole and malononitrile, a process that could be related to the synthesis of compounds like 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile (Sekily et al., 2017).

Antimicrobial and Anticancer Activities : Elewa et al. (2021) conducted a study on pyridine-3-carbonitrile derivatives, evaluating their antimicrobial and anticancer properties. This research is relevant as it highlights the potential biomedical applications of carbonitrile-containing compounds (Elewa et al., 2021).

Antimicrobial Agent Synthesis : Al‐Azmi and Mahmoud (2020) synthesized novel carbonitrile derivatives, which were evaluated as antimicrobial agents. Their research demonstrates the applicability of such compounds in developing new antimicrobial substances (Al‐Azmi & Mahmoud, 2020).

Hydrophobicity Studies : Kučerová-Chlupáčová et al. (2008) studied the hydrophobicity of pyrazine derivatives, including pyrazine-2-carbonitriles. Understanding the hydrophobicity of such compounds is crucial for their application in pharmaceuticals and other industries (Kučerová-Chlupáčová et al., 2008).

Ring Contraction Synthesis : Sil et al. (2004) described the synthesis of carbonitriles through ring contraction of 2H-pyran-2-ones. This synthesis method could be relevant for the production of compounds like 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile (Sil et al., 2004).

Wirkmechanismus

Target of Action

The primary targets of 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile Similar compounds, such as piperazine derivatives, have been found to interact with dopamine and serotonin receptors . These receptors play a crucial role in transmitting signals in the brain and are often targets for antipsychotic drugs .

Mode of Action

The exact mode of action of 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile It can be inferred from related compounds that it may act as an antagonist at dopamine and serotonin receptors . Antagonists work by binding to the receptor and blocking it, preventing it from being activated by its natural ligands.

Biochemical Pathways

The specific biochemical pathways affected by 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile By acting on dopamine and serotonin receptors, it could potentially influence pathways related to mood regulation, reward, and cognition .

Result of Action

The molecular and cellular effects of 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile By acting as an antagonist at dopamine and serotonin receptors, it could potentially modulate neurotransmission in the brain, leading to changes in mood and cognition .

Eigenschaften

IUPAC Name |

3-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c18-10-14-16(20-8-7-19-14)22-9-3-4-12(11-22)17-21-13-5-1-2-6-15(13)23-17/h1-2,5-8,12H,3-4,9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTDIFBKMNHVNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN=C2C#N)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

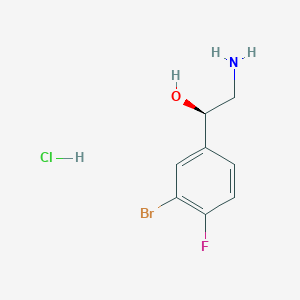

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)

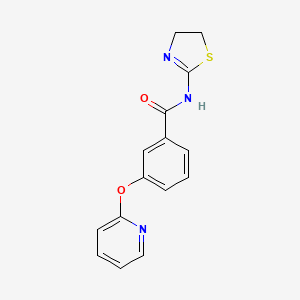

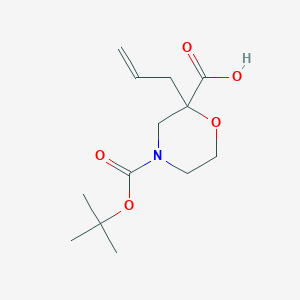

![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)

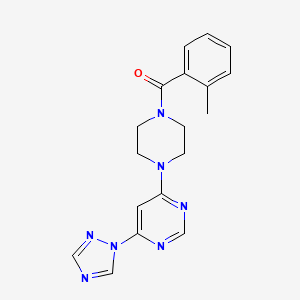

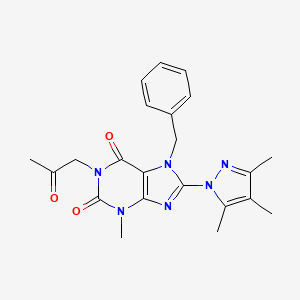

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)

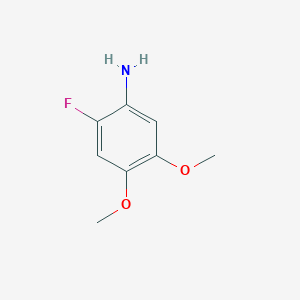

![3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2363789.png)

![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2363794.png)